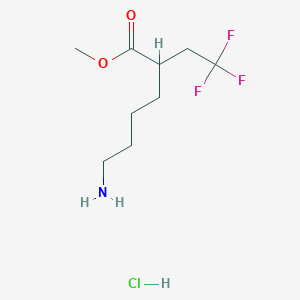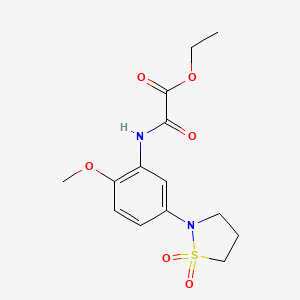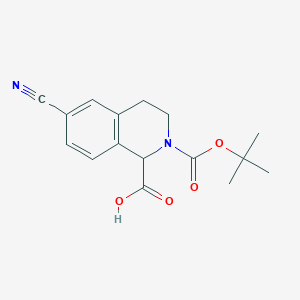
N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H30N2O3 and its molecular weight is 430.548. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Nano magnetite (Fe3O4) as a Catalyst : Mokhtary and Torabi (2017) demonstrated the use of Fe3O4 magnetic nanoparticles in the efficient synthesis of related naphthalene derivatives, including those with piperidine or acetamide functionalities. This method highlights a clean, efficient approach to synthesizing complex organic compounds, potentially including the specified acetamide derivative under solvent-free conditions or in acetic acid under ultrasound irradiation (Mokhtary & Torabi, 2017).
Molecular Interactions and Structural Analysis
- Hydrogen, Stacking, and Halogen Bonding Interactions : Gouda et al. (2022) explored the structural and molecular interactions of a compound similar in structure to the query compound, focusing on the role of hydrogen bonding, stacking, and halogen bonding. This research underscores the intricate intermolecular forces that govern the stability and reactivity of such molecules, potentially informing their applications in material science and drug design (Gouda et al., 2022).
Potential Therapeutic Utilities
- Antagonistic Actions and Receptor Binding : Shim et al. (2002) investigated the molecular interaction of a compound with the CB1 cannabinoid receptor, offering insights into the antagonist activities of structurally related compounds. Through comprehensive computational and pharmacological evaluations, including docking studies and receptor binding assays, this research provides a framework for understanding how similar compounds might interact with biological targets (Shim et al., 2002).
Antioxidant and Free Radical Scavenging Activities
- Free Radical Scavenging Activity : Boudebbous et al. (2021) conducted a study on a 1-amidoalkyl-2-naphthol derivative, exploring its potent antioxidant and free radical scavenging activities through experimental and theoretical methods. This highlights the potential of related compounds in mitigating oxidative stress, offering a glimpse into their possible therapeutic or protective roles against oxidative damage (Boudebbous et al., 2021).
Propiedades
IUPAC Name |
N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)-N-(3-methyl-4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-17(2)21-13-12-20(16-18(21)3)29(19(4)30)25-24(28-14-8-5-9-15-28)26(31)22-10-6-7-11-23(22)27(25)32/h6-7,10-13,16-17H,5,8-9,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYVEBDCNKQKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4)C(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid](/img/structure/B2935532.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)

![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)

![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)
![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)

![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)
